2-Phenyl-5H,6H,7H-cyclopenta[D]pyrimidin-4-OL
Overview
Description
“2-Phenyl-3,5,6,7-tetrahydro-cyclopenta[e]pyrimidin-4-one” is a cyclic compound with a pyrimidinone core structure. It has a molecular formula of C13H12N2O and a molecular weight of 212.252 g/mol .
Synthesis Analysis
The synthesis of such compounds is often achieved through base-catalyzed reactions of secondary amines with carbodiimides . More detailed synthesis methods and procedures may be found in specific chemical literature .Molecular Structure Analysis
The molecular structure of “2-Phenyl-3,5,6,7-tetrahydro-cyclopenta[e]pyrimidin-4-one” can be analyzed using various spectroscopy analyses such as IR, NMR, MS, and elemental analyses . Further structural analysis can be found in the referenced articles .Chemical Reactions Analysis
The chemical reactions involving “2-Phenyl-3,5,6,7-tetrahydro-cyclopenta[e]pyrimidin-4-one” are typically multicomponent reactions. Most of these syntheses are based on the construction of the bicyclic core through the annulation of a five-membered ring to the cyclohexane fragment .Physical and Chemical Properties Analysis
The physical and chemical properties of “2-Phenyl-3,5,6,7-tetrahydro-cyclopenta[e]pyrimidin-4-one” include its molecular weight, molecular formula, and possibly its density, melting point, and boiling point . More detailed properties can be found in the referenced articles .Scientific Research Applications
Synthesis and Bacteriostatic Activities
Research by Liao Quan (2010) involved synthesizing compounds structurally similar to 2-Phenyl-3,5,6,7-tetrahydro-cyclopenta[e]pyrimidin-4-one, demonstrating their effectiveness against bacterial and fungal strains, indicating potential use in antibacterial applications (Liao Quan, 2010).
Efficient Synthesis Techniques
Liu, Zhong, and Ding (2008) developed a base-catalytic reaction method for the efficient synthesis of compounds related to 2-Phenyl-3,5,6,7-tetrahydro-cyclopenta[e]pyrimidin-4-one, which could be significant in simplifying the production process for research and industrial applications (Mingguo Liu et al., 2008).
Biological Activity
Ashalatha et al. (2007) synthesized derivatives of a similar structure, exhibiting anti-inflammatory, CNS depressant, and antimicrobial activities. This highlights the potential of 2-Phenyl-3,5,6,7-tetrahydro-cyclopenta[e]pyrimidin-4-one in various therapeutic areas (B. V. Ashalatha et al., 2007).
Antimicrobial Applications
Mittal, Sarode, and Vidyasagar (2011) investigated substituted tricyclic compounds structurally related to 2-Phenyl-3,5,6,7-tetrahydro-cyclopenta[e]pyrimidin-4-one, demonstrating significant antimicrobial activity, suggesting applications in combating microbial infections (M. Mittal et al., 2011).
Anticancer Potential
Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives, including structures similar to 2-Phenyl-3,5,6,7-tetrahydro-cyclopenta[e]pyrimidin-4-one, showing anticancer and anti-5-lipoxygenase agents, indicating its potential use in cancer therapy (A. Rahmouni et al., 2016).
Future Directions
Properties
IUPAC Name |
2-phenyl-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c16-13-10-7-4-8-11(10)14-12(15-13)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQQOLIHSSZYLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C(NC2=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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